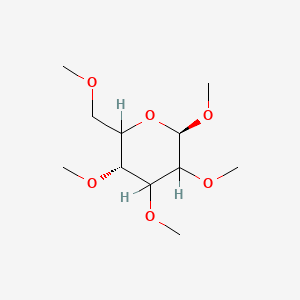![molecular formula C8H13NO2 B12820524 (1S,2S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12820524.png)
(1S,2S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,5R)-6,6-Dimethyl-3-azabicyclo[310]hexane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves the formation of the bicyclic ring system followed by the introduction of the carboxylic acid group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group transformations to introduce the carboxylic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that allow for large-scale production. These methods often include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological activity. It may serve as a model compound for understanding the interactions between bicyclic molecules and biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure may confer specific biological activities that could be harnessed for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (1S,2S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2S,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- (1S,2S,3S,5R,6S)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
- (1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Uniqueness
What sets (1S,2S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid apart from similar compounds is its specific substitution pattern and the presence of the dimethyl groups. These structural features can influence its reactivity and interactions with other molecules, making it a unique and valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-8(2)4-3-9-6(5(4)8)7(10)11/h4-6,9H,3H2,1-2H3,(H,10,11)/t4-,5-,6+/m1/s1 |
Clave InChI |
SSKYNJZREFFALT-PBXRRBTRSA-N |
SMILES isomérico |
CC1([C@H]2[C@@H]1[C@H](NC2)C(=O)O)C |
SMILES canónico |
CC1(C2C1C(NC2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


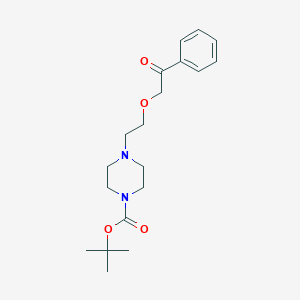
![3-[(Cyclobutylamino)methyl]quinolin-2-ol](/img/structure/B12820456.png)
![Tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12820457.png)
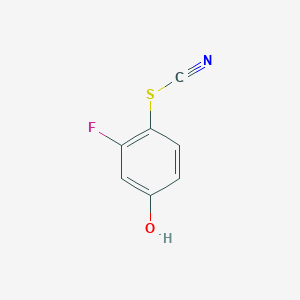

![1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethan-1-one](/img/structure/B12820473.png)
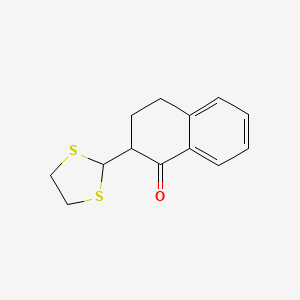
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12820504.png)
![3-Chlorobicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B12820511.png)
![2,6-Diazabicyclo[3.2.1]octane](/img/structure/B12820515.png)
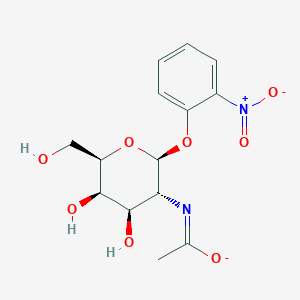
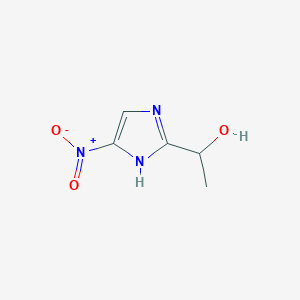
![1-ethyl-1H-benzo[d]imidazol-2-yl acetate](/img/structure/B12820527.png)
